4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones.
Functionalization: The piperazine ring is then functionalized with a 2-methylphenylmethyl group, and the pyrimidine ring is functionalized with a trifluoromethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent such as dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can introduce sulfoxide or sulfone groups, while nucleophilic substitution can introduce various functional groups such as amines or thiols.
Scientific Research Applications
4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: It can be studied for its potential as a receptor antagonist or agonist in various biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,3-Dimethylphenyl)-1-piperazinyl]-2-(4-methylphenyl)-6-(4-phenyl-1-piperazinyl)pyrimidine
- **1-(4-Aminophenyl)-4-methylpiperazine
- **4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride
Uniqueness
4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to the presence of both a trifluoromethyl group and a 2-methylphenylmethyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19F3N4 |
---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H19F3N4/c1-13-4-2-3-5-14(13)11-23-6-8-24(9-7-23)16-10-15(17(18,19)20)21-12-22-16/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
SUCSITKKRIKZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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